

# Mixidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Mixidine*

Cat. No.: *B1213034*

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Disclaimer: The available scientific literature on **Mixidine** is limited, with the primary pharmacological studies dating back to the 1980s. This guide synthesizes the available data on **Mixidine** as a cardiovascular agent and provides context based on its classification as a "specific bradycardic agent." The definitive link between the chemical structure identified in modern databases and the substance used in historical studies, while suggested by indexing terms, is not explicitly confirmed in recent literature.

## Introduction

**Mixidine** is a compound that has been investigated for its cardiovascular effects, specifically its action as a bradycardic agent—a substance that decreases heart rate. Early research classified it as a "specific bradycardic agent," distinguishing its mechanism from that of beta-blockers and calcium channel blockers. This guide provides a comprehensive overview of the known pharmacological properties, proposed mechanism of action, and experimental data related to **Mixidine**, intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The compound identified as **Mixidine** in chemical databases such as PubChem has the following properties:

Property	Value	Citation
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine	[1]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	262.35 g/mol	[1][2]
CAS Number	27737-38-8	[1]

## Pharmacology

### Pharmacodynamics

The primary pharmacodynamic effect of **Mixidine** is a dose-dependent reduction in heart rate. [3] Studies in anesthetized dogs have shown that **Mixidine** directly acts on the sinus node to elicit its negative chronotropic effect. [3] Unlike many other heart rate-lowering agents, **Mixidine** was reported to not affect total peripheral resistance and did not depress cardiac contractility in subjects with spontaneous heart rates. [3] An increase in stroke volume was observed accompanying the bradycardia, an effect that was absent when the heart rate was kept constant through electrical pacing. [3]

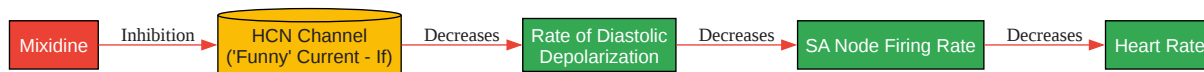
### Proposed Mechanism of Action

While the precise molecular target of **Mixidine** has not been explicitly identified in the available literature, its classification as a "specific bradycardic agent" suggests a mechanism of action centered on the pacemaker cells of the sinoatrial (SA) node. [4][5][6] This class of drugs is known to act by inhibiting the "funny" current (I<sub>f</sub>), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization phase of the SA node action potential. [4] By inhibiting this current, these agents slow the rate of diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate.

Alinidine, a compound studied alongside **Mixidine**, is known to inhibit this pacemaker current. [7] It is therefore highly probable that **Mixidine** shares this mechanism. This action is distinct from that of beta-adrenergic blockers, which antagonize the effects of catecholamines on the heart, and calcium channel blockers, which primarily inhibit the influx of calcium ions. [5][6]

## Signaling Pathway

The proposed signaling pathway for **Mixidine**, based on its classification, involves the direct inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels responsible for the "funny" current (If) in sinoatrial node cells.



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Caption: Proposed mechanism of action for **Mixidine**.

## Experimental Data

The most comprehensive data on the in-vivo effects of **Mixidine** comes from a 1984 comparative study in anesthetized dogs.

### Quantitative In-Vivo Data

Drug	Dose (mg/kg i.v.)	Change in Heart Rate (beats/min)	Effect on Total Peripheral Resistance
Mixidine	2.5	-39 ± 6	No significant effect
Alinidine	2.5	-59 ± 7	Significantly increased
AQ-A 39	2.5	-52 ± 6	Significantly decreased

Data from Siegl et al.,  
1984 in open-chest,  
anesthetized dogs.[3]

## Experimental Protocols

## In-Vivo Cardiovascular Assessment in Anesthetized Dogs

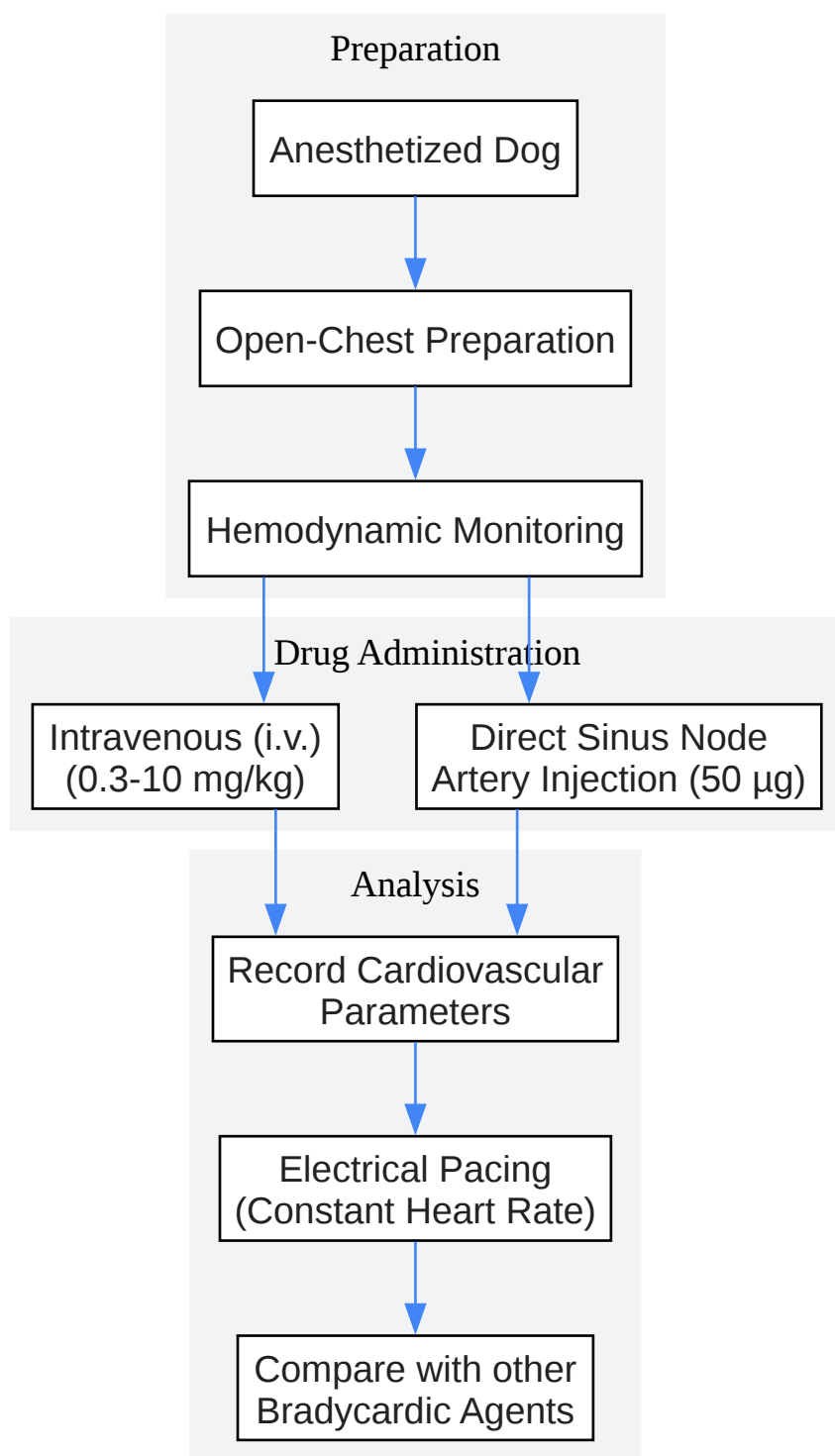
The following is a summary of the experimental protocol used to characterize the cardiovascular effects of **Mixidine**.

Objective: To determine the cardiovascular responses to **Mixidine** and compare them with other bradycardic agents.

Experimental Model: Open-chest, anesthetized dogs.[\[3\]](#)

Methodology:

- Anesthesia: Dogs were anesthetized.
- Surgical Preparation: A thoracotomy was performed to create an open-chest model.
- Instrumentation: Appropriate instrumentation was placed to measure heart rate, blood pressure, and other hemodynamic parameters.
- Drug Administration:
  - Systemic: **Mixidine** was administered intravenously (i.v.) in a dose-related manner (0.3-10 mg/kg).[\[3\]](#)
  - Local: For assessing direct effects on the sinus node, **Mixidine** (50 µg) was injected directly into the sinus node artery.[\[3\]](#)
- Data Collection: Cardiovascular parameters were recorded before and after drug administration.
- Pacing: In a subset of experiments, the heart was electrically paced to maintain a constant heart rate to assess the drug's effects on other cardiac parameters independently of its chronotropic action.[\[3\]](#)



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